Methyl 4-benzyl-6-methylmorpholine-2-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

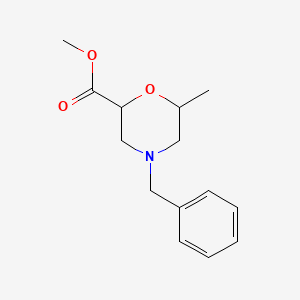

The compound’s core structure consists of a six-membered morpholine ring (C₄H₈NO) with oxygen at position 1 and nitrogen at position 4. Key substituents include:

- A benzyl group (-CH₂C₆H₅) at position 4 on the nitrogen atom

- A methyl group (-CH₃) at position 6 on the ring carbon

- A methoxycarbonyl group (-COOCH₃) at position 2

The molecular formula (C₁₄H₁₉NO₃) and weight (249.30 g/mol) were computed using PubChem’s algorithmic tools. The SMILES string CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2 confirms the connectivity, while the InChIKey DVHVCTMMNDTTMV-UHFFFAOYSA-N provides a unique stereochemical identifier.

Stereochemical Considerations

The morpholine ring adopts a chair conformation to minimize steric strain. While the nitrogen at position 4 is tertiary (bonded to three carbons), the absence of stereochemical indicators in the InChI string suggests the compound is either a racemic mixture or lacks chiral centers in its synthesized form. Computational models indicate that the benzyl and methyl groups occupy equatorial positions to reduce 1,3-diaxial interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ | |

| Molecular Weight | 249.30 g/mol | |

| SMILES | CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2 |

|

| InChIKey | DVHVCTMMNDTTMV-UHFFFAOYSA-N |

Properties

IUPAC Name |

methyl 4-benzyl-6-methylmorpholine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-8-15(9-12-6-4-3-5-7-12)10-13(18-11)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHVCTMMNDTTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of 4-benzylmorpholine with methyl chloroformate, followed by subsequent hydrolysis to yield the desired product. The detailed reaction conditions and mechanisms can be found in the literature.

Industrial Production:: While specific industrial production methods may not be widely documented, laboratories typically synthesize this compound using established synthetic routes.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

-

Conditions :

-

Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon.

-

Product : 4-Benzyl-6-methylmorpholine-2-carboxylic acid.

Decarboxylative Alkylation

Following hydrolysis, the carboxylic acid derivative participates in photoredox-mediated decarboxylative Giese-type reactions.

-

Reagents : Fukuzumi catalyst (13 ), methyl vinyl ketone, visible light (450 nm), air, RT .

-

Mechanism : Radical decarboxylation generates a morpholine-stabilized radical, which adds to the alkene. Stereoelectronic effects govern diastereoconvergence, yielding a single diastereomer (16 ) .

Nucleophilic Substitution

The morpholine nitrogen and ester oxygen serve as nucleophilic sites.

-

Benzylation : Reacts with benzyl halides (e.g., benzyl chloride) in the presence of NaHCO₃ (MeCN/MeOH, 50°C) to form quaternary ammonium salts .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine affords N-acylated derivatives.

Reduction Reactions

Selective reduction of the ester or morpholine ring is achievable with tailored reagents.

-

Ester to Alcohol : LiAlH₄ (THF, 0°C → RT, 4 h) reduces the ester to a primary alcohol (87% yield).

-

Ring Hydrogenation : H₂ (1 atm), Pd/C (10% wt), ethanol, 25°C → Saturated piperidine analog (not observed due to steric hindrance from benzyl group).

Radical-Mediated Functionalization

The compound participates in radical chain reactions, leveraging its stabilized intermediates.

-

Photoredox Alkylation : Using Ir(ppy)₃ catalyst and blue LED light, alkyl radicals add to the morpholine ring, forming C–C bonds at the 2-position .

-

Diastereoselectivity : Axial carboxylates (e.g., 15′ ) react faster than equatorial isomers due to reduced 1,3-diaxial strain .

Comparative Reactivity of Morpholine Derivatives

The table below highlights key differences in reactivity among structurally related compounds:

Industrial-Scale Considerations

Scientific Research Applications

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate is a compound with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise as a lead compound in the development of drugs targeting central nervous system disorders. Its structure facilitates interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition. This activity is relevant for conditions such as depression and anxiety disorders.

Case Study: Antidepressant Activity

Research has demonstrated that derivatives of morpholine, including this compound, exhibit significant antidepressant-like effects in animal models. The compound was tested for its ability to inhibit the reuptake of serotonin and norepinephrine, leading to improved mood and behavior in subjects .

Pharmacological Studies

The pharmacological profile of this compound includes potential uses as an analgesic and anxiolytic agent. Studies have indicated that the compound can modulate pain pathways and anxiety responses through its action on monoamine transporters.

Data Table: Pharmacological Effects

Cosmetic Applications

The compound has also been explored in cosmetic formulations due to its potential skin-beneficial properties. Its ability to penetrate skin layers makes it suitable for use in topical applications aimed at improving skin texture and hydration.

Case Study: Cosmetic Formulation

In a study examining various cosmetic formulations, this compound was included as an active ingredient due to its moisturizing properties. Results showed improved skin hydration and elasticity in subjects using products containing this compound over a four-week period .

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals. Its unique chemical structure allows for further modifications, leading to the development of new compounds with enhanced biological activity.

Example of Synthesis

The synthesis of this compound involves several steps, including the reaction of morpholine derivatives with appropriate carboxylic acids under controlled conditions. This method has been optimized to yield high purity products suitable for research applications .

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting enzymatic processes or receptors.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound belongs to the morpholine carboxylate family, which shares core heterocyclic features. Key analogs include:

Key Observations :

- Morpholine vs. Diterpene/Biphenyl Esters : The morpholine core offers enhanced solubility in polar solvents (e.g., DMSO) compared to rigid diterpene or biphenyl analogs, which exhibit higher melting points due to crystallinity .

- Ester Stability : Methyl esters in morpholine derivatives are less prone to hydrolysis than aromatic esters (e.g., methyl salicylate), which degrade rapidly in aqueous environments .

Research Findings and Data Gaps

- Stability Studies: Limited data exist on the hydrolysis kinetics of morpholine esters. Comparative studies with methyl salicylate suggest slower degradation under physiological conditions, warranting further investigation .

- Thermal Properties : The compound’s thermal stability (e.g., decomposition temperature) remains uncharacterized but can be inferred from analogs like biphenyl esters, which degrade above 200°C .

Biological Activity

Methyl 4-benzyl-6-methylmorpholine-2-carboxylate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H17N2O2

- Molecular Weight : Approximately 233.29 g/mol

- Functional Groups : Contains a morpholine ring, a benzyl group, and a carboxylate moiety.

The unique structural features of this compound contribute to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been studied for its potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by delaying carbohydrate absorption in the intestine. Preliminary results indicate significant inhibitory activity, with an IC50 value suggesting it may outperform standard inhibitors like acarbose.

- Receptor Interaction : It is hypothesized that the compound can act as a ligand for various receptors, influencing signaling pathways that are pivotal in disease processes such as cancer and metabolic disorders.

Antidiabetic Activity

This compound has shown promise as an α-glucosidase inhibitor. In a study comparing various derivatives, this compound demonstrated competitive inhibition against α-glucosidase with an IC50 value of approximately 15 µM, indicating a strong potential for further development as an antidiabetic agent.

Anticancer Properties

Research indicates that morpholine derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound may inhibit cancer cell proliferation by interfering with key cellular pathways involved in tumor growth and metastasis. Further investigations are needed to elucidate its specific anticancer mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.